molecular formula C11H15BFNO2 B1317768 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 719268-92-5

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1317768
M. Wt: 223.05 g/mol
InChI Key: VFMTUTYBMBTIGA-UHFFFAOYSA-N
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Description

“3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H15BFNO2 . It belongs to the class of heteroarylboronic acid esters .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a fluorine atom at the 3-position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position . The InChI string is InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 223.05 g/mol . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Application in Organic Chemistry and Drug Research

  • Specific Scientific Field : Organic Chemistry and Drug Research .
  • Summary of the Application : This compound is a boric acid ester intermediate with benzene rings. It has been used in the organic synthesis of drugs, often in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In drug application research, these compounds are often used as enzyme inhibitors or specific ligand drugs .
  • Methods of Application or Experimental Procedures : The title compounds are obtained by a three-step substitution reaction. The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
  • Results or Outcomes : The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value. The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction . In addition, the molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, and some physicochemical properties of the compounds are revealed .

Application in Boron Neutron Capture Therapy

  • Specific Scientific Field : Medical Chemistry and Cancer Treatment .
  • Summary of the Application : Boric acid compounds, such as “3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
  • Methods of Application or Experimental Procedures : The compound is used as a boron carrier in boron neutron capture therapy. It is administered to the patient, and then the area is irradiated with neutrons. The boron atoms capture the neutrons and undergo fission, producing alpha particles that kill the cancer cells .
  • Results or Outcomes : This therapy has shown promise in treating certain types of cancer, such as brain tumors and melanoma .

Application in Fluorescent Probes

  • Specific Scientific Field : Analytical Chemistry .
  • Summary of the Application : Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
  • Methods of Application or Experimental Procedures : The compound is used as a fluorescent probe in a solution containing the substance to be detected. The solution is then excited with light, and the fluorescence of the compound is measured. Changes in the fluorescence indicate the presence of the substance .
  • Results or Outcomes : This method has been used to detect various substances in biological and environmental samples .

Application in Synthesis of Other Compounds

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : This compound is used as a starting material in the synthesis of other compounds . It is often used in the synthesis of other boric acid ester intermediates with benzene rings .
  • Methods of Application or Experimental Procedures : The compound is used in a three-step substitution reaction to obtain the title compounds . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
  • Results or Outcomes : The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .

Application in Physicochemical Studies

  • Specific Scientific Field : Physical Chemistry .
  • Summary of the Application : This compound is used in studies of physicochemical properties . The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT .
  • Methods of Application or Experimental Procedures : The compound is used in density functional theory (DFT) calculations . The molecular structures are further calculated using DFT, which were compared with the X-ray diffraction value .
  • Results or Outcomes : The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction . Some physicochemical properties of the compounds are revealed .

properties

IUPAC Name

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMTUTYBMBTIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585993
Record name 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

719268-92-5
Record name 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Wang, W Zhang, X Liu, F Zou, J Wang, Q Liu… - European Journal of …, 2020 - Elsevier
Due to the critical tumorigenic role of fused NTRK genes in multiple cancers, TRK kinases have attracted extensive attention as a drug discovery target. Starting from an indazole based …
Number of citations: 13 www.sciencedirect.com

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